1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative characterized by a 3,4-dimethoxybenzyl group at the N1-position and a 4-phenylcyclohexyl substituent at the N4-position. The 3,4-dimethoxybenzyl moiety is a common feature in ligands targeting neurotransmitter receptors, while the 4-phenylcyclohexyl group may enhance lipophilicity and blood-brain barrier penetration .
Properties
Molecular Formula |
C25H34N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C25H34N2O2/c1-28-24-13-8-20(18-25(24)29-2)19-26-14-16-27(17-15-26)23-11-9-22(10-12-23)21-6-4-3-5-7-21/h3-8,13,18,22-23H,9-12,14-17,19H2,1-2H3 |
InChI Key |
XYHSTGHCBNKVEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves the following steps:
Preparation of 3,4-dimethoxybenzyl chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
Preparation of 4-phenylcyclohexylamine: This involves the reduction of 4-phenylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of the piperazine derivative: The final step involves the reaction of 3,4-dimethoxybenzyl chloride with 4-phenylcyclohexylamine in the presence of piperazine under basic conditions (e.g., using sodium hydroxide, NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of halogenated benzyl or phenyl derivatives.
Scientific Research Applications
1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural differences among analogs lie in the substituents on the piperazine ring and their positions. Below is a comparative analysis:
Key Observations :
- Methoxy Position: The 3,4-dimethoxy configuration (target compound) vs.
- N4 Substituents : The 4-phenylcyclohexyl group in the target compound provides rigidity and lipophilicity compared to flexible chains (e.g., 3-phenylpropyl in SA4503) .
- Electron-Donating/Withdrawing Groups : Trifluoromethyl () and methylsulfanyl () groups influence metabolic stability and binding kinetics .
Pharmacological Activity Comparison
While direct data for the target compound are scarce, insights can be drawn from structurally related analogs:
Sig-1 Receptor Modulation
- SA4503 (): A potent Sig-1 agonist with anti-depressant activity in clinical trials. Its 3-phenylpropyl chain and phenethyl linker contrast with the target’s cyclohexyl group, suggesting differences in binding pocket interactions .
- Trifluoromethyl Analogs (): The CF₃ group enhances receptor selectivity due to its electron-withdrawing nature, a feature absent in the target compound .
Anti-Inflammatory and CNS Activity
- Cyclizine Derivatives (): Piperazine-based antihistamines with anti-inflammatory properties. The target’s bulky substituents may reduce peripheral activity but enhance CNS penetration .
- Dopamine D2 Receptor Affinity (): Substituted piperidines with methoxyphenyl groups show high D2 binding. The target’s dimethoxybenzyl group may confer similar activity .
Physicochemical Properties
Notes:
- Methoxy groups enhance solubility via hydrogen bonding, offsetting lipophilicity to some extent .
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including receptor interactions, cytotoxic effects, and implications for therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure features a piperazine ring substituted with a dimethoxyphenyl group and a phenylcyclohexyl moiety, which may influence its biological properties.
Receptor Binding Affinity
Piperazine derivatives are known for their diverse interactions with various neurotransmitter receptors. The compound has been investigated for its affinity towards several aminergic receptors, including:
- Dopamine receptors : Critical for modulating mood and behavior.
- Serotonin receptors : Involved in regulating mood, anxiety, and cognition.
A study on related piperazine compounds demonstrated that modifications in the piperazine structure significantly affect receptor binding profiles and subsequent biological activity .
Cytotoxicity Studies
Research has shown that certain piperazine derivatives exhibit cytotoxic effects against cancer cell lines. For example:
- In a study involving K562 leukemic cells, a structurally similar compound exhibited significant cytotoxicity with IC50 values indicating effective cell death at specific concentrations (e.g., 119 μM after 72 hours) through mechanisms such as necroptosis and mitochondrial dysfunction .
The compound's potential to induce apoptosis or necroptosis in cancer cells suggests it may serve as a candidate for cancer therapy.
Antioxidative Activity
Research into related piperazine derivatives has indicated antioxidative properties. Compounds designed from the piperazine scaffold were evaluated for their ability to protect neuronal cells from oxidative stress. These compounds showed promise in reducing reactive oxygen species (ROS) levels and preserving mitochondrial integrity, which is crucial in neurodegenerative disease contexts .
Case Study 1: Antileukemic Activity
A recent study investigated the effects of a related piperazine compound on K562 cells. The findings highlighted:
- Mechanism of Action : Induction of necroptosis via receptor-mediated pathways.
- Toxicological Assessment : The compound was well-tolerated at higher doses (LD50 > 2000 mg/Kg), indicating a favorable safety profile despite its cytotoxic effects on cancer cells .
Case Study 2: Neuroprotective Effects
Another investigation focused on the antioxidative capabilities of piperazine derivatives. Results indicated that certain compounds could significantly reduce oxidative damage in neuronal cell lines, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Data Tables
| Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|
| Cytotoxicity (K562) | 119 (72h) | Necroptosis |
| Antioxidative Activity | N/A | ROS reduction |
| Receptor Binding | K_i = 0.26 μM | Dopamine D4 receptor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
